
2-Propylbenzene-1,3-diol
Descripción general
Descripción
2-Propylbenzene-1,3-diol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What experimental methods are recommended for synthesizing 2-propylbenzene-1,3-diol and its derivatives?
Answer:
Synthesis typically involves alkylation or Friedel-Crafts reactions to introduce the propyl group to the benzene-1,3-diol core. Optimization includes:
- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
- Derivatization : For bioactive analogs (e.g., antibacterial compounds), introduce substituents like alkenyl or alkyl chains via nucleophilic substitution or cross-coupling reactions .
Q. Basic: How can NMR and HRMS be optimized to characterize this compound derivatives?
Answer:
- ¹H/¹³C-NMR : Use deuterated DMSO or CDCl₃ to resolve hydroxyl proton signals (~5–6 ppm). Assign peaks via 2D experiments (COSY, HSQC) to distinguish between propyl chain protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.0–7.0 ppm) .
- HRMS : Employ electrospray ionization (ESI) in negative ion mode for phenolic compounds. Compare observed [M–H]⁻ peaks with theoretical masses (e.g., C₉H₁₂O₂: 152.0837 g/mol) .
Q. Basic: What strategies address solubility challenges during purification of this compound?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., acetone) for dissolution and add water dropwise to induce crystallization.
- Derivatization : Protect hydroxyl groups via acetylation (acetic anhydride/pyridine) to improve solubility in non-polar solvents .
- Chromatography : Optimize mobile-phase pH (e.g., 0.1% formic acid in acetonitrile) for HPLC purification .
Q. Basic: Which analytical techniques are suitable for quantifying this compound in complex matrices?
Answer:
- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use electron ionization (EI) for fragmentation patterns (m/z 73, 147) .
- HPLC-DAD : Employ C18 columns with UV detection at 280 nm (λmax for diols). Validate with spiked recovery rates (85–110%) .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye irritation.
- Ventilation : Work in a fume hood to avoid inhalation of phenolic vapors.
- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation .
Q. Advanced: How can computational methods resolve discrepancies between experimental and predicted spectral data?
Answer:
- CSEARCH protocol : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*). Discrepancies >2 ppm may indicate structural misassignment or tautomerism .
- Validation : Cross-check with HSQC and HMBC to confirm connectivity in ambiguous cases (e.g., propyl chain vs. allyl isomerism) .
Q. Advanced: What mechanistic insights explain the antibacterial activity of this compound derivatives?
Answer:
- Membrane disruption : Hydrophobic alkyl chains (e.g., undecyl groups) integrate into bacterial lipid bilayers, increasing permeability. Confirm via fluorescence assays (e.g., propidium iodide uptake) .
- Enzyme inhibition : Test inhibition of bacterial enoyl-ACP reductase (FabI) using IC₅₀ assays. Correlate activity with substituent lipophilicity (logP) .
Q. Advanced: How do vanadium complexes with this compound ligands enhance catalytic oxidation?
Answer:
- Coordination geometry : Tetradentate Schiff base ligands stabilize vanadium(V) centers, enabling catalytic cycles for alkene epoxidation. Characterize via X-ray crystallography and cyclic voltammetry .
- Substrate scope : Test catalytic efficiency with styrene derivatives (TOF >500 h⁻¹). Optimize with electron-withdrawing substituents on the diol backbone .
Q. Advanced: How can isotopic labeling improve trace analysis of this compound in environmental samples?
Answer:
- Internal standards : Use deuterated analogs (e.g., d₅-2-propylbenzene-1,3-diol) for GC-MS quantification. Validate via matrix-matched calibration curves (R² >0.99) .
- LC-MS/MS : Employ ¹³C-labeled compounds to correct for ion suppression in complex matrices (e.g., soil extracts) .
Q. Advanced: What factors influence the thermal stability of this compound under catalytic conditions?
Answer:
Propiedades
IUPAC Name |
2-propylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCMHOFEBFTMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928072 | |
Record name | 2-Propyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68146-94-1, 13331-19-6 | |
Record name | 1,3-Benzenediol, propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13331-19-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.